molecular formula C42H52N7O7P B1436913 2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite CAS No. 642462-81-5

2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite

Cat. No. B1436913
M. Wt: 797.9 g/mol
InChI Key: DYYFUQAJFTZKDA-VTMKYEHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is a novel nucleoside analogue . It is a nucleotide analog with potent antiviral and anticancer activities . This compound has been shown to be an activator of deoxyribonucleosides and ribonucleosides, which may lead to the activation of their respective polymerases .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is C42H52N7O7P . The structure includes a deoxyribose sugar, a guanine base, and a phosphoramidite linker group .


Chemical Reactions Analysis

The compound is used as a building block for the synthesis of modified oligonucleotides . With precise conjugation of N2-ethylguanosine and DMT protection on the 5’-end, this phosphoramidite aids in the modification of RNA .

Scientific Research Applications

  • Synthesis of Modified Oligonucleotides

    • Summary of the Application : This compound acts as a building block for the synthesis of modified oligonucleotides .
    • Methods of Application : The precise conjugation of N2-ethylguanosine and DMT protection on the 5’-end of this phosphoramidite aids in the modification of RNA .
    • Results or Outcomes : This leads to targeted drug delivery and treatment of diseases like cancer and viral infections .
  • Antiviral and Anticancer Activities

    • Summary of the Application : It is a nucleotide analog with potent antiviral and anticancer activities .
    • Methods of Application : This compound has been shown to be an activator of deoxyribonucleosides and ribonucleosides, which may lead to the activation of their respective polymerases .
    • Results or Outcomes : The compound has high purity, quality, and stability, as well as being inexpensive .

Future Directions

Given its role as a building block for the synthesis of modified oligonucleotides, this compound has potential applications in biomedical research, particularly in the development of targeted drug delivery systems and treatments for diseases like cancer and viral infections .

properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50)/t35-,36+,37+,57?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYFUQAJFTZKDA-VTMKYEHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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